molecular formula C10H8F2N2O B1420222 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one CAS No. 1197906-25-4

1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Cat. No. B1420222
M. Wt: 210.18 g/mol
InChI Key: ZPKNGZFWHGBTBS-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a heterocyclic organic compound. Imidazole derivatives are often used in organic synthesis and medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-Bromo-1-(3,4-difluorophenyl)ethanone have been synthesized through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .

Scientific Research Applications

Synthesis and Chemical Reactions

A foundational aspect of research on imidazole derivatives involves their synthesis and the exploration of their chemical reactivity. For example, Wan Ming-hui synthesized a new chemical reagent from a similar compound, which involved dehydration in the presence of POCl3 as a catalyst, highlighting the synthetic routes and mechanisms involved in creating imidazole-based compounds (Wan Ming-hui, 2014). This research underscores the importance of imidazole derivatives in organic chemistry for creating new molecules with potential applications in various fields.

Non-linear Optical (NLO) Materials

Imidazole derivatives have been identified as promising candidates for applications in non-linear optical devices due to their significant molecular hyperpolarizabilities and fine microscopic NLO behavior. The synthesis and characterization of certain benzimidazoles show potential as NLO materials, indicating the role of substituents in altering the energy gap within the molecule, which is crucial for their optical properties (I. Manikandan, M. Perumal, K. Jayamoorthy, 2019).

Fluorescence Sensing

Some imidazole derivatives exhibit fluorescence properties that can be utilized in sensing applications. For instance, studies on the interaction between imidazole derivatives and bovine serum albumin (BSA) reveal that these compounds can form complexes with BSA, indicating potential applications in biochemical sensing and imaging (J. Jayabharathi, V. Thanikachalam, M. Perumal, 2012).

Material Science

In material science, imidazole derivatives have been explored for their photophysical properties and solvatochromic behaviors, suggesting their use as materials in optoelectronic devices. The analysis of bioactive imidazole derivatives, for instance, demonstrates their NLO behavior and potential as NLO materials due to their electric dipole moment and hyperpolarizability, which are key properties for applications in photonics and electronics (J. Jayabharathi, V. Thanikachalam, M. Perumal, 2012).

properties

IUPAC Name

3-(3,4-difluorophenyl)-4-methyl-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O/c1-6-5-13-10(15)14(6)7-2-3-8(11)9(12)4-7/h2-5H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKNGZFWHGBTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

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